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molecular formula C12H7ClN2O3 B3037821 (4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone CAS No. 62946-37-6

(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone

Cat. No. B3037821
M. Wt: 262.65 g/mol
InChI Key: WECWKOFCSFWMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05008267

Procedure details

2-bromopyridine (3.3 ml) was dissolved in 30 ml of ether and added with 22.1 ml of butyllithium (1.6 M, in hexane) drop by drop at -30° C. To this mixture were added a solution of 5.0 g of 4-chlorobenzonitrile in ether (10 ml) drop by drop at the same temperature. The reaction mixture was stirred for 1 hour and then poured into ice water. Ether was removed in vacuo. The resultant water-layer fraction was acidified by adding 6 N HCl, stirred at 100° C. for 1 hour, cooled, alkalized by adding sodium hydroxide and then extracted with ether. The resultant ether-layer fraction was concentrated and the oil thus obtained was dissolved in 10 ml of fuming sulfuric acid at 0° C. To this solution, added 1.2 ml of fuming nitric acid drop by drop and the resultant solution was stirred at the same temperature for 1 hour. The reaction mixture was poured into ice water and crystals formed were collected by filtration. The crystals were further recrystallized using ethanol, and 3.6 g of crystalline 2-chloro-5-(2-pyridinecarbonyl)nitrobenzene was thus obtained.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
22.1 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.2 mL
Type
reactant
Reaction Step Six
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([Li])CCC.[Cl:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]#N)=[CH:16][CH:15]=1.[N+:22]([O-])([OH:24])=[O:23].CC[O:28]CC>S(=O)(=O)(O)O>[Cl:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)=[O:28])=[CH:16][C:15]=1[N+:22]([O-:24])=[O:23]

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
22.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CCOCC
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
1.2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Seven
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ether was removed in vacuo
ADDITION
Type
ADDITION
Details
by adding 6 N HCl
STIRRING
Type
STIRRING
Details
stirred at 100° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
by adding sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
The resultant ether-layer fraction was concentrated
CUSTOM
Type
CUSTOM
Details
the oil thus obtained
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals were further recrystallized
CUSTOM
Type
CUSTOM
Details
was thus obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C=C(C=C1)C(=O)C1=NC=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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